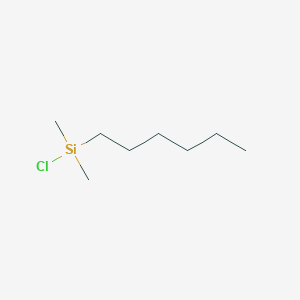

氯(己基)二甲基硅烷

描述

Chloro(hexyl)dimethylsilane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups and halogens. These compounds are of interest due to their unique molecular structures and potential applications in various fields, including materials science and synthetic chemistry.

Synthesis Analysis

The synthesis of chloro(hexyl)dimethylsilane-related compounds involves the reaction of dimethyldichlorosilane with different organic or inorganic reagents. For instance, the synthesis of phosphorus-, silicon-, and chlorine-containing oligomers is achieved by reacting methyl esters of phosphonic and phosphoric acids with dimethyldichlorsilane, where the α-carbon atom of the methoxy group acts as an electrophilic center . Additionally, the InCl3-catalyzed reaction of alcohols with chlorodimethylsilane in the presence of benzil leads to the formation of organic chlorides, showcasing the versatility of chlorodimethylsilane in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of chloro(hexyl)dimethylsilane derivatives has been studied using X-ray crystallography. These studies reveal that the silicon atom in these compounds can adopt a trigonal-bipyramidal coordination geometry, with the halogen and oxygen atoms occupying axial positions. For example, in one derivative, the silicon atom is displaced towards the oxygen atom, indicating the presence of a coordinate bond between silicon and chloride ion . Another derivative exhibits a trigonal-bipyramidal [3 + 2]-coordination with a hypervalent Cl-Si-O interaction, forming a chelate six-membered silacarbofunctional cycle .

Chemical Reactions Analysis

Chloro(hexyl)dimethylsilane and its derivatives participate in various chemical reactions. The reaction of 1-alkynyl(chloro)dimethylsilane with diborane derivatives yields chloro-dimethylsilyl-diethylboryl-alkenes, which further react with lithiated heterocycles to form zwitterionic structures or borane adducts of carbenes . These reactions are characterized by the formation of LiCl and the generation of new compounds with interesting zwitterionic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro(hexyl)dimethylsilane derivatives are determined using spectroscopic methods such as NMR spectroscopy and GPC chromatography. These methods provide insights into the structures of the synthesized oligomers . The reactivity of these compounds is also influenced by the presence of silicon, chlorine, and other functional groups, which can lead to selective reactions, as demonstrated by the selective chlorination of alcohols catalyzed by InCl3 in the presence of chlorodimethylsilane and benzil .

科学研究应用

分子结构和化学反应

五配位硅的有机衍生物:Macharashvili 等人(1988 年)的一项研究探讨了五配位硅的有机衍生物的分子结构,提供了对此类化合物中硅原子和氯离子之间的配位键的见解 (Macharashvili 等人,1988)。

表面改性:Schneider 等人(1990 年)描述了使用 N-甲硅烷基二甲胺,包括氯(5-X-3,3-二甲基戊基)-二甲基硅烷,对羟基化二氧化硅进行有效化学表面改性。这些化合物在表面形成保护层,增强了它们的耐水解稳定性 (Schneider 等人,1990)。

线性和杂环化合物的合成:Kirilin 等人(2003 年)研究了氯(氯二甲基)二甲基硅烷与 O-甲硅烷基氨基甲酸酯和烟酰肼的反应,导致前所未知的线性和杂环化合物的合成 (Kirilin 等人,2003)。

抗氧化和生物学特性

抗氧化特性:Gaboriau 等人(2005 年)研究了二甲基硅烷天然多胺类似物的抗氧化特性。这些化合物对活性氧具有很高的清除效率,表明潜在的生物学相关性,尤其是在抗肿瘤活性方面 (Gaboriau 等人,2005)。

潜在的抗癌药物:Le Roch 等人(2002 年)探索了二甲基硅烷多胺作为潜在的抗癌药物,重点关注它们的摄取和细胞毒性机制。他们发现这些化合物主要通过多胺转运系统积累,并且可能对基本细胞功能产生显着影响 (Le Roch 等人,2002)。

聚合物和材料科学

聚合物中的荧光猝灭:Li 等人(2000 年)研究了各种聚硅烷的溶液荧光猝灭,包括聚(二甲基硅烷-共-正己基甲基硅烷)。他们的研究提供了对这些聚合物在不同猝灭剂存在下的荧光性质的宝贵见解 (Li 等人,2000)。

含有二甲基硅烷基团的聚(1,3,4-恶二唑-酰亚胺):Hamciuc 等人(2005 年)合成了含有二甲基硅烷单元的新型聚(1,3,4-恶二唑-酰亚胺)。这些聚合物表现出高热稳定性、平滑的表面形态和荧光特性,使其对各种应用具有吸引力 (Hamciuc 等人,2005)。

安全和危害

Chloro(hexyl)dimethylsilane is a hazardous substance. It causes severe skin burns and eye damage . It is also a combustible liquid and may be corrosive to metals . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

属性

IUPAC Name |

chloro-hexyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-4-5-6-7-8-10(2,3)9/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYKSDDVPXVEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro(hexyl)dimethylsilane | |

CAS RN |

3634-59-1 | |

| Record name | Chloro(hexyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)